molecular formula C30H39N7O11 B14266639 H-Pro-Ser-Hyp-Gly-Asp-Trp-OH

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH

カタログ番号: B14266639
分子量: 673.7 g/mol
InChIキー: VMBYGYPUDBQRRF-KGJIALSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH is a hexapeptide composed of the amino acids proline, serine, hydroxyproline, glycine, aspartic acid, and tryptophan. This compound is known for its potent inhibitory effects on platelet aggregation, making it a significant molecule in the study of blood clotting and related disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Ser-Hyp-Gly-Asp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems ensures the high purity required for pharmaceutical applications .

化学反応の分析

Types of Reactions

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting platelet aggregation and its potential therapeutic applications in preventing blood clots.

    Medicine: Explored for its potential use in treating cardiovascular diseases and other conditions related to blood clotting.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

作用機序

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH exerts its effects by inhibiting the binding of fibrinogen to activated human platelets. This inhibition occurs in a dose-dependent manner, with an IC₅₀ value of 12 nM. The hexapeptide is significantly more potent than other inhibitors like GRGDS. The molecular targets include fibrinogen receptors on platelets, and the pathway involves blocking the interaction between fibrinogen and its receptors, thereby preventing platelet aggregation .

類似化合物との比較

Similar Compounds

Uniqueness

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH stands out due to its exceptional potency in inhibiting platelet aggregation. Its unique sequence and structure contribute to its high affinity for fibrinogen receptors, making it a valuable tool in both research and potential therapeutic applications .

特性

分子式

C30H39N7O11

分子量

673.7 g/mol

IUPAC名

(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S,4R)-4-hydroxy-1-[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H39N7O11/c38-14-22(36-26(43)19-6-3-7-31-19)29(46)37-13-16(39)9-23(37)28(45)33-12-24(40)34-20(10-25(41)42)27(44)35-21(30(47)48)8-15-11-32-18-5-2-1-4-17(15)18/h1-2,4-5,11,16,19-23,31-32,38-39H,3,6-10,12-14H2,(H,33,45)(H,34,40)(H,35,44)(H,36,43)(H,41,42)(H,47,48)/t16-,19+,20+,21+,22+,23+/m1/s1

InChIキー

VMBYGYPUDBQRRF-KGJIALSRSA-N

異性体SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)O

正規SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。